

An In-depth Technical Guide to p-Methoxy-alpha-methylhydrocinnamic Alcohol

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)-2-methylpropan-1-ol

CAS No.: 64506-21-4

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Introduction: Unveiling a Novel Phenylpropanoid Derivative

p-Methoxy-alpha-methylhydrocinnamic alcohol, systematically named 3-(4-methoxyphenyl)-2-methyl-1-propanol, is a substituted aromatic alcohol belonging to the phenylpropanoid class of organic compounds. While not as extensively documented as its precursors like p-methoxycinnamic acid, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Its structure combines a hydrophilic alcohol functional group with a lipophilic p-methoxyphenyl scaffold, a common motif in many biologically active molecules.

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)-2-methyl-1-propanol, covering its physicochemical properties, a detailed synthesis protocol, methods for spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers investigating this specific molecule. The parent compound, p-methoxycinnamic acid (p-MCA), is a well-studied plant-derived phenylpropanoid with a wide range of therapeutic activities, including antidiabetic, anticancer, antimicrobial, and neuroprotective properties.[1] This alcohol derivative represents a logical next step in exploring the structure-activity relationship of this chemical class, potentially offering improved bioavailability or novel biological targets.

Physicochemical and Structural Properties

The precise experimental data for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not widely published. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as 4-Methoxy- α -methylbenzyl alcohol and 3-(4-Methoxyphenyl)propan-1-ol.

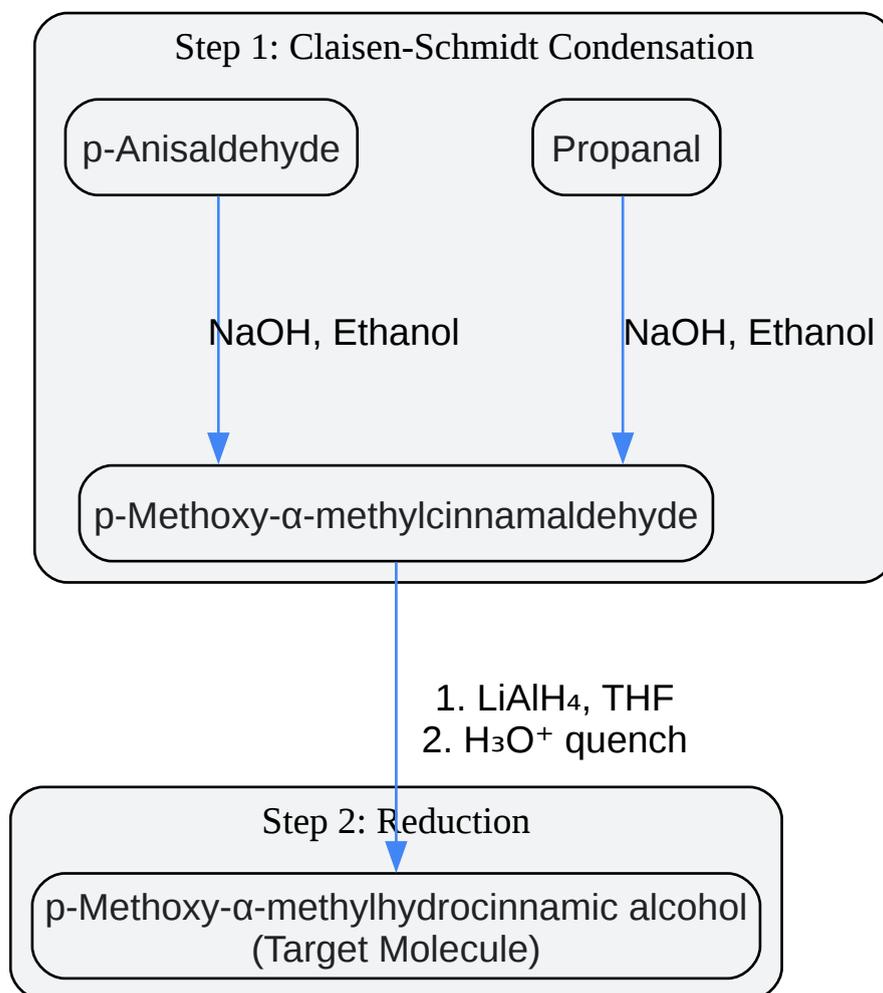
Property	Value	Basis of Information
Systematic Name	3-(4-methoxyphenyl)-2-methyl-1-propanol	IUPAC Nomenclature
Molecular Formula	C ₁₁ H ₁₆ O ₂	Calculated
Molecular Weight	180.25 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow liquid	Analogy to similar compounds
Boiling Point	Estimated >100 °C at reduced pressure (~1 mmHg)	Analogy to similar compounds
Density	Estimated ~1.05 - 1.08 g/mL at 25 °C	Analogy to similar compounds
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)	General chemical principles[2]
Refractive Index (n _{20/D})	Estimated ~1.53	Analogy to similar compounds

Synthesis and Purification: A Strategic Approach

The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-propanol can be efficiently achieved via a two-step process starting from commercially available reagents: a Claisen-Schmidt condensation to form the α,β -unsaturated aldehyde intermediate, followed by a complete reduction of both the aldehyde and the alkene functionalities.

Synthesis Pathway Overview

The logical pathway involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with propanal to yield p-methoxy- α -methylcinnamaldehyde. Subsequent reduction with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH_4) affords the target saturated alcohol. LiAlH_4 is chosen for its capacity to reduce both the conjugated double bond and the aldehyde group to an alcohol.[3]



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Caption: Proposed two-step synthesis of the target alcohol.

Detailed Experimental Protocol

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)

- Propanal
- Sodium Hydroxide (NaOH)
- 95% Ethanol
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated Ammonium Chloride (NH₄Cl) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Protocol 1: Synthesis of p-Methoxy- α -methylcinnamaldehyde

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (100 mmol) of p-anisaldehyde in 100 mL of 95% ethanol. Cool the flask in an ice bath.
- **Addition of Aldehyde:** To the stirred solution, add 8.7 mL (120 mmol) of propanal.
- **Initiation of Condensation:** Prepare a solution of 4.0 g (100 mmol) of NaOH in 50 mL of water. Add this aqueous NaOH solution dropwise to the ethanolic aldehyde mixture over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).
- **Workup:** Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the

organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to obtain the crude unsaturated aldehyde.

Protocol 2: Reduction to p-Methoxy-alpha-methylhydrocinnamic Alcohol

- **Reaction Setup:** In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon), suspend 5.7 g (150 mmol) of LiAlH_4 in 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- **Addition of Aldehyde:** Dissolve the crude p-methoxy- α -methylcinnamaldehyde from the previous step in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH_4 suspension, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.
- **Quenching:** Carefully quench the reaction by cooling the flask to 0 °C and slowly adding 6 mL of water, followed by 6 mL of 15% aqueous NaOH, and then 18 mL of water. Stir the resulting white suspension vigorously for 30 minutes.
- **Isolation and Purification:** Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO_4 , and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alcohol.

Spectroscopic Analysis and Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are predicted for 3-(4-methoxyphenyl)-2-methyl-1-propanol based on established principles of organic spectroscopy.^{[4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.10 (d, $J=8.5$ Hz, 2H): Aromatic protons ortho to the alkoxy group.
 - δ 6.85 (d, $J=8.5$ Hz, 2H): Aromatic protons meta to the alkoxy group.

- δ 3.79 (s, 3H): Methoxy (-OCH₃) protons.
- δ 3.55 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH).
- δ 2.60 (dd, J=13.5, 6.0 Hz, 1H) & δ 2.40 (dd, J=13.5, 8.0 Hz, 1H): Diastereotopic methylene protons adjacent to the aromatic ring.
- δ 1.90 (m, 1H): Methine proton (-CH-).
- δ 1.65 (br s, 1H): Hydroxyl (-OH) proton. Signal is exchangeable with D₂O.
- δ 0.95 (d, J=6.8 Hz, 3H): Methyl (-CH₃) protons.
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 158.0: Aromatic carbon attached to the methoxy group.
 - δ 131.5: Quaternary aromatic carbon.
 - δ 129.8 (2C): Aromatic CH carbons ortho to the alkoxy group.
 - δ 113.9 (2C): Aromatic CH carbons meta to the alkoxy group.
 - δ 67.5: Alcohol methylene carbon (-CH₂OH).
 - δ 55.2: Methoxy carbon (-OCH₃).
 - δ 38.2: Methine carbon (-CH-).
 - δ 37.5: Methylene carbon adjacent to the ring.
 - δ 16.5: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

- ~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of a hydrogen-bonded alcohol.[5]
- ~2950-2850 cm⁻¹ (medium-strong): Aliphatic C-H stretching vibrations.

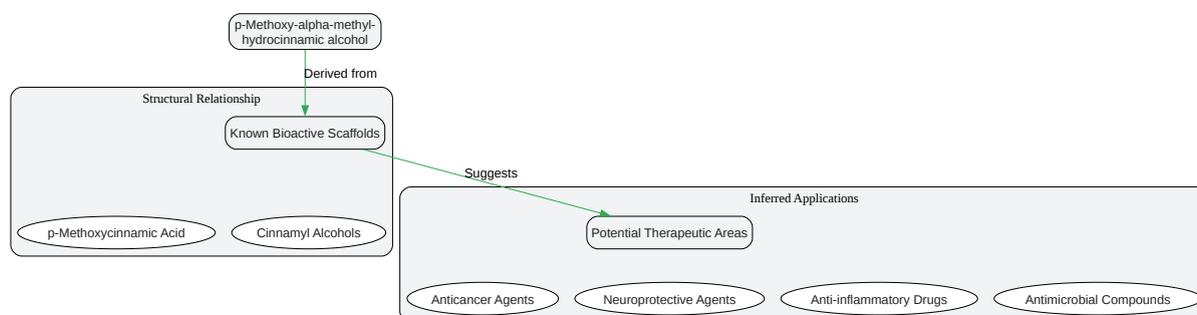
- $\sim 1610, 1510 \text{ cm}^{-1}$ (strong): Aromatic C=C stretching vibrations.
- $\sim 1245 \text{ cm}^{-1}$ (strong): Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1050 \text{ cm}^{-1}$ (strong): C-O stretching vibration of the primary alcohol.[5]

Mass Spectrometry (MS)

- Molecular Ion (M^+): $m/z = 180$.
- Key Fragments:
 - $m/z = 162$: Loss of H_2O (dehydration), a common fragmentation for alcohols.[6]
 - $m/z = 149$: Loss of $-\text{CH}_2\text{OH}$ (alpha-cleavage).
 - $m/z = 121$: Benzylic cleavage, forming the stable p-methoxybenzyl cation. This is expected to be a major peak.

Potential Applications in Drug Development

The true value of 3-(4-methoxyphenyl)-2-methyl-1-propanol lies in its potential as a building block or lead compound in drug discovery. Its structure is a hybrid of known pharmacophores, suggesting several avenues for investigation.



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Caption: Relationship to bioactive scaffolds and potential applications.

- **Precursor for Novel Esters and Ethers:** The primary alcohol group is a versatile handle for chemical modification. Esterification with various carboxylic acids (e.g., other known bioactive agents) could lead to novel prodrugs or compounds with dual activity.
- **Enhanced Lipophilicity:** Compared to its carboxylic acid precursor (p-MCA), the alcohol is more lipophilic. This may alter its pharmacokinetic profile, potentially leading to better membrane permeability and bioavailability, which are critical factors in drug design.
- **Metabolic Stability:** The introduction of the alpha-methyl group can sterically hinder metabolic pathways that might otherwise degrade a simpler propyl chain, potentially increasing the compound's in vivo half-life.

- Exploration of Known Activities: Given the strong evidence of anticancer, neuroprotective, and anti-inflammatory activity of p-MCA, this alcohol should be screened in relevant biological assays to determine if it retains, enhances, or alters this activity profile.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not available, prudent laboratory practices should be followed based on the hazards of similar chemicals.[7][8]

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use foam, dry chemical, or carbon dioxide for extinction.
- First Aid:
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.
 - Skin Contact: Immediately wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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